molecular formula C18H19N5O B2402040 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1448134-12-0

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2402040
CAS No.: 1448134-12-0
M. Wt: 321.384
InChI Key: GWNMGWPRGIZLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1448134-12-0) is a urea-based heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. It features a pyridin-2-yl-substituted pyrazole core linked to an o-tolyl group via an ethylurea bridge, forming a molecular architecture known for diverse biological activities. This compound is recognized as a versatile scaffold for investigating enzyme inhibition and cellular signaling pathways. Research indicates that pyrazolyl-urea derivatives can function as potent inhibitors of protein kinases, including p38 mitogen-activated protein kinase (p38 MAPK), which plays a critical role in regulating inflammatory responses . The urea moiety is pivotal for its bioactivity, serving as an excellent hydrogen bond donor and acceptor to facilitate strong interactions with the ATP-binding sites of various kinase targets . Beyond kinase modulation, this chemical class has demonstrated a broad spectrum of potential pharmacological properties. Studies on similar pyrazolyl-ureas have reported promising antitumor activity in various cancer cell lines, antimicrobial effects against pathogens like Staphylococcus aureus, and inhibitory action on human carbonic anhydrase II (hCA II), an enzyme target for several therapeutic applications . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMGWPRGIZLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea, a compound featuring a pyrazole and urea moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}

It features a pyridine ring, a pyrazole moiety, and an o-tolyl group attached to a urea functional group. This unique structure contributes to its diverse biological activities.

1. Inhibition of Carbonic Anhydrase

Research indicates that pyrazole derivatives, including ureas, are known inhibitors of human carbonic anhydrase (hCA), particularly hCA II. These enzymes are crucial for various physiological processes such as pH regulation and ion transport. Inhibitors like this compound may exhibit significant binding affinity due to the presence of the urea linkage, which enhances interaction with the zinc ion in the enzyme's active site .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole-containing compounds. For instance, derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL for various pathogens, indicating potential as antibacterial agents .

3. Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines through pathways involving mitogen-activated protein kinases (MAPKs). The inhibition of TNFα production in macrophages has been noted in related compounds, suggesting that this compound could exhibit similar effects .

Case Studies

Several studies have focused on similar compounds to elucidate their biological activities:

Study Compound Biological Activity Findings
Pyrazole UreasInhibition of hCA IIHigh affinity for zinc-binding site; potential therapeutic applications in glaucoma and edema.
Urea DerivativesAntimicrobial ActivityMIC values < 250 μg/mL against various bacterial strains; moderate effectiveness noted.
Related PyrazolesAnti-inflammatory EffectsSignificant reduction in TNFα levels in LPS-stimulated macrophages; suggests potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or urea moieties can enhance potency and selectivity against specific biological targets. For example, variations in substituents on the aromatic rings or alterations in the ethyl linker can significantly impact binding affinity and biological efficacy .

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is C20H22N4OC_{20}H_{22}N_{4}O, with a molecular weight of approximately 334.4 g/mol. The compound features a urea functional group, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study conducted on various derivatives demonstrated their ability to inhibit cell growth in several cancer cell lines. The following table summarizes the GI50 values for selected cancer types:

Cancer Type GI50 (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Urea derivatives are known for their broad-spectrum antibacterial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the pyridine and pyrazole rings is crucial for its biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route may include:

  • Formation of the pyrazole core via cyclization.
  • Substitution reactions to introduce the ethyl and o-tolyl moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

Antitumor Efficacy

A recent study reported that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating that specific structural modifications can enhance therapeutic potential.

Antimicrobial Properties

Another investigation focused on urea derivatives containing similar moieties, demonstrating promising antibacterial activity against a range of pathogens, supporting the notion that modifications can enhance therapeutic efficacy.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The compound is synthesized via multi-step protocols involving:

  • Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with 1,3-diketones or acetylenic ketones under controlled conditions (e.g., DMF, reflux) .

  • Urea Formation : Reaction of an isocyanate (e.g., o-tolyl isocyanate) with a pyridylpyrazole-ethylamine intermediate .

Example pathway:

  • Pyrazole synthesis :

    • 3-(Pyridin-2-yl)-1H-pyrazole is generated via cyclocondensation of pyridine-2-carbaldehyde derivatives with hydrazine hydrate .

  • Ethylation : The pyrazole nitrogen is alkylated using 1,2-dibromoethane to introduce the ethyl spacer .

  • Urea coupling : Reaction with o-tolyl isocyanate in anhydrous THF yields the final product .

Hydrolysis and Stability

The urea linkage is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage to form 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine and o-toluidine.

  • Basic hydrolysis : Degradation into CO₂ and corresponding amines .

Stability studies indicate the compound remains intact in neutral aqueous solutions but degrades rapidly at pH < 3 or > 10.

Pyrazole Ring Modifications

  • Electrophilic substitution : Bromination at the pyrazole C4 position using NBS in DMF .

  • Coordination chemistry : The pyridyl nitrogen and pyrazole N2 act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Urea Group Reactivity

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the urea nitrogen under basic conditions .

  • Thiourea formation : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur .

Catalytic and Biological Interactions

  • Enzyme inhibition : Binds to kinase active sites (e.g., p38 MAPK) via hydrogen bonding between the urea carbonyl and kinase backbone NH groups .

  • Metabolic pathways : Undergoes hepatic oxidation via CYP450 enzymes, primarily at the pyridine ring’s C3 position.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionConditionsYieldSource
N-pyrazole-N'-aryl ureasp38 MAPK inhibitionIn vitro kinase assayIC₅₀ = 16–50 nM
3-TrifluoromethylpyrazolesElectrophilic fluorinationSelectfluor®, CH₃CN82%
Adamantyl-pyrazole ureasSolubility-enhanced sEH inhibitionAqueous buffer, pH 7.4Kᵢ = 18 nM

Degradation Pathways

  • Photolysis : UV exposure (λ = 254 nm) cleaves the urea group, generating trace amounts of cyanamide derivatives.

  • Thermal decomposition : Above 200°C, the compound fragments into pyridine, CO₂, and toluene.

Synthetic Challenges and Optimization

  • Regioselectivity : Pyrazole N1 vs. N2 alkylation requires careful stoichiometric control (e.g., 1.2 eq. of 1,2-dibromoethane) .

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomeric impurities .

Comparison with Similar Compounds

Key Observations :

  • Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may enhance hydrogen bonding due to nitrogen orientation, influencing coordination chemistry or receptor interactions.
  • Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility compared to rigid benzyl or direct urea linkers in analogs like MK13 .

Physicochemical Properties

  • Melting Points : Urea-pyrazole hybrids generally exhibit melting points between 160–200°C, influenced by substituent polarity. For example, compound 9a () melts at 167–168°C, whereas trifluoromethyl-containing analogs () may have lower melting points due to increased hydrophobicity.
  • Solubility : The pyridin-2-yl group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., phenyl in 9a).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea?

  • Methodological Answer : The compound can be synthesized via Curtius reaction using 4-hydroxymethylpyrazole-3-carbonyl azides and primary amines. Key steps include:

  • Reacting carbonyl azides with amines (e.g., aliphatic or aromatic) under reflux in anhydrous toluene .
  • Intramolecular cyclization of intermediates (e.g., pyrazolooxazinones) in chloroform, followed by crystallization from ethanol-acetic acid mixtures .
  • Alternative coupling strategies using reagents like DIPEA in dichloromethane (DCM) for urea bond formation, as demonstrated in adamantyl-urea analogs .

Q. How is structural characterization performed for this urea derivative?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyridyl protons (δ 8.3–8.6 ppm), pyrazole protons (δ 6.2–7.1 ppm), and o-tolyl methyl groups (δ 2.3–2.5 ppm) .
  • ESI-HRMS : Confirm molecular weight (e.g., [M+H]+ ion for C18H18N6O: calc. 334.15, obs. 334.14) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to related pyridyl-pyrazole structures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates in Curtius reactions or cyclization steps .
  • Machine learning : Train models on reaction yield data (e.g., solvent polarity, temperature) from analogs like 1-adamantyl-3-heteroaryl ureas (40–63% yields) to predict optimal conditions .
  • Feedback loops : Integrate experimental data (e.g., failed coupling attempts) with computational predictions to refine reaction design .

Q. What strategies resolve contradictions in biological activity data for pyrazolyl-urea derivatives?

  • Methodological Answer :

  • Dose-response profiling : Test compound libraries (e.g., 3-ureidopyrazoles) at varying concentrations to identify IC50 trends .
  • Off-target assays : Evaluate kinase inhibition (e.g., JAK2 or EGFR) to rule out non-specific effects .
  • Structural analogs : Compare activity of o-tolyl vs. p-tolyl substituents, as seen in triazole-urea hybrids, to assess steric/electronic contributions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified pyridyl (e.g., 4-methoxy vs. 3-fluoro) or o-tolyl groups (e.g., methyl → ethyl) .
  • Bioactivity testing : Screen analogs against disease-relevant targets (e.g., Mycobacterium tuberculosis for adamantyl-ureas or hepatocyte glucose uptake for pyrazolamide derivatives ).
  • Data correlation : Use multivariate analysis to link substituent properties (Hammett σ, LogP) with activity trends .

Safety and Optimization

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Azide handling : Avoid shock or heat exposure during Curtius reactions; use blast shields and remote stirring .
  • Solvent disposal : Recover DCM via distillation and neutralize acidic waste (e.g., acetic acid) before disposal .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection for fine particulate matter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.